molecular formula C15H9Cl2FN4OS B3707068 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B3707068
M. Wt: 383.2 g/mol
InChI Key: UUWJFSSJFIASOT-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Safety and Hazards

The safety and hazards associated with thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring . The specific safety and hazards of “N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” are not provided in the retrieved papers.

Preparation Methods

The synthesis of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: The starting material, 2,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.

    Hydrazination: The methyl ester is then reacted with hydrazine to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring.

    Substitution: The thiadiazole intermediate is then reacted with 4-fluoroaniline to introduce the fluorophenyl group, resulting in the formation of the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic ring.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea: This compound has a similar structure but with a different position of the fluorophenyl group.

    1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea: This compound has a different position of the dichlorophenyl group.

    1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4OS/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJFSSJFIASOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

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